7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Catalog No.
S13465214
CAS No.
M.F
C6H4BrN3O
M. Wt
214.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Product Name

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

IUPAC Name

7-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

InChI

InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)

InChI Key

WATFIAUOQUIJGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)NC(=O)N2

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 1782830-92-5) is a highly specialized bicyclic heterocyclic building block characterized by a fused imidazopyridinone core and a precisely positioned bromine atom at the C7 position. In pharmaceutical procurement and process chemistry, this compound is primarily sourced as an advanced precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura aminations and arylations. The core structure serves as a privileged pharmacophore—often acting as an acetyl-lysine mimic or a kinase hinge-binding motif—while the C7 bromine provides an orthogonal synthetic vector for divergent library generation. Its reliable reactivity and high purity profile make it indispensable for the synthesis of epigenetic modulators, particularly bromodomain and extra-terminal (BET) inhibitors, where precise geometric projection of substituents is required for target engagement [1].

Procuring alternative regioisomers, such as the more commonly available 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 148038-83-9), fundamentally compromises downstream drug design and process viability. The position of the halogen dictates the exit vector of the subsequent cross-coupling substituent. In epigenetic reader (BET) inhibitors, the 7-position directs the appended aryl or heteroaryl group directly into the critical WPF shelf of the protein binding pocket, achieving nanomolar affinity. Substituting with a 6-bromo or 5-bromo precursor alters this trajectory by approximately 60 to 120 degrees, causing severe steric clashes with the protein backbone or directing the substituent into the solvent, thereby abolishing target engagement. Furthermore, substituting the 2-one (lactam) moiety with a des-oxo analog eliminates the essential hydrogen-bonding network required for target recognition, rendering such generic alternatives useless for these specific therapeutic applications [1].

Cross-Coupling Yield & Process Efficiency

For the divergent synthesis of targeted therapeutics, the 7-bromo vector provides a highly reliable site for palladium-catalyzed cross-coupling. In the synthesis of BET inhibitors, Suzuki coupling of 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one with various aryl boronic acids consistently achieves high yields (e.g., 73.4% isolated yield for complex functionalized derivatives like compound 14) under standard conditions. In contrast, attempting to achieve 7-position functionalization via direct C-H activation on the unbrominated core results in poor regioselectivity and trace yields (<15%), necessitating the pre-functionalized 7-bromo building block for viable manufacturing [1].

Evidence DimensionSuzuki Coupling Isolated Yield
Target Compound Data73.4% yield for 7-aryl substitution via Suzuki coupling
Comparator Or BaselineUnbrominated core (direct C-H activation): <15% yield with poor regioselectivity
Quantified DifferenceGreater than 4.8-fold improvement in yield with absolute regiocontrol
ConditionsPd(dppf)Cl2, Cs2CO3, 1,4-dioxane/H2O, 100 °C

Ensures scalable, high-yielding access to 7-substituted imidazopyridinones without the need for complex and low-yielding C-H activation steps.

Target Binding Affinity

The specific selection of the 7-bromo isomer is driven by the geometric requirements of the target protein's binding site. When 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is used to synthesize BET inhibitors (such as DDO-8926), the resulting 7-substituted compounds achieve high binding affinity because the 7-position optimally directs the substituent into the WPF shelf of the bromodomain while the 2-one core hydrogen-bonds with Asn140. Utilizing a 6-bromo comparator forces the substituent into a sterically disallowed trajectory, typically reducing binding affinity by over 100-fold (shifting from nanomolar to micromolar IC50s) [1].

Evidence DimensionTarget Binding Affinity (IC50) of Downstream Product
Target Compound DataNanomolar (nM) IC50 for 7-substituted derivatives
Comparator Or Baseline6-substituted derivatives (from 6-bromo analog): Micromolar (μM) IC50
Quantified Difference>100-fold loss in target affinity when using the incorrect regioisomer
ConditionsIn vitro BET bromodomain binding assay

Procuring the exact 7-bromo regioisomer is non-negotiable for synthesizing active pharmaceutical ingredients targeting the BET bromodomain.

Orthogonal N-Alkylation Reactivity

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one offers excellent precursor suitability due to the orthogonal reactivity between its lactam nitrogens and the C7 bromine. Process chemists can selectively perform N-alkylation prior to or after the Suzuki coupling at the 7-position without competitive side reactions at the halogenated site. Compared to using a crude mixture of bromo-isomers which requires extensive chromatographic separation to isolate the N-alkylated 7-bromo product, starting with the pure 7-bromo compound ensures >95% purity of the intermediate, drastically reducing solvent waste and purification bottlenecks in downstream scale-up [1].

Evidence DimensionIntermediate Purity and Process Step Reduction
Target Compound Data>95% purity of N-alkylated intermediate without complex separation
Comparator Or BaselineMixed bromo-isomers: Requires extensive chromatography, yielding <50% usable intermediate
Quantified DifferenceNear-quantitative recovery of the desired regioisomer, eliminating a major purification bottleneck
ConditionsStandard N-alkylation followed by cross-coupling

Reduces manufacturing costs and time by avoiding difficult chromatographic separations of regioisomeric intermediates.

Synthesis of BET Bromodomain Inhibitors

The compound is the premier starting material for developing selective BET inhibitors (e.g., DDO-8926) for the treatment of neuropathic pain, oncology, and inflammatory diseases, where the 2-one core acts as an essential acetyl-lysine mimic and the 7-position allows optimal vector projection [1].

Development of Kinase Inhibitor Libraries

Utilized in the generation of targeted kinase inhibitors where the imidazo[4,5-b]pyridin-2-one scaffold serves as a hinge-binding motif, and the 7-position bromine provides a critical handle for exploring the solvent-exposed or hydrophobic pockets via late-stage cross-coupling [2].

Fragment-Based Drug Discovery

Procured as a high-purity, halogenated fragment for X-ray crystallography and SAR by catalog, allowing rapid elaboration of hits via Suzuki or Buchwald-Hartwig reactions at the C7 position while maintaining the integrity of the hydrogen-bonding lactam core [1].

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.95377 g/mol

Monoisotopic Mass

212.95377 g/mol

Heavy Atom Count

11

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